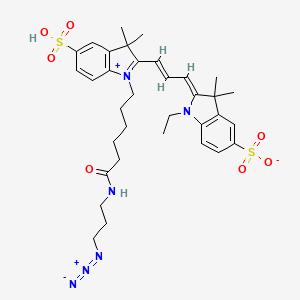
2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-N3, also known as Cyanine 3-azide, is a fluorescent dye derived from the Cyanine 3 (Cy3) fluorophore. This compound is characterized by the presence of an azide group (-N3), which imparts unique chemical reactivity. Cy3-N3 is widely used in various scientific fields due to its high fluorescence quantum yield, excellent photostability, and ability to undergo click chemistry reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-N3 typically involves the modification of the Cyanine 3 fluorophore to introduce the azide group. One common method is the reaction of Cyanine 3 with sodium azide under appropriate conditions to form Cy3-N3. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Cy3-N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesized Cy3-N3 is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-N3 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making Cy3-N3 a valuable tool for bioconjugation and labeling applications .
Common Reagents and Conditions
CuAAC Reaction: This reaction involves the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in the presence of an alkyne-containing molecule.
SPAAC Reaction: This reaction does not require a catalyst and involves the reaction of Cy3-N3 with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products
The major products of these reactions are Cy3-labeled biomolecules, such as proteins, nucleic acids, and other macromolecules. These labeled compounds are used for various applications, including imaging, tracking, and studying molecular interactions .
Applications De Recherche Scientifique
Cy3-N3 has a wide range of applications in scientific research:
Biochemistry and Molecular Biology: Cy3-N3 is used to label proteins and nucleic acids, enabling the study of their localization, interactions, and dynamics within cells.
Medical Research: Cy3-N3 is used in diagnostic assays and imaging techniques to detect and quantify biomolecules associated with diseases.
Industrial Applications: The dye is used in the development of biosensors and diagnostic kits for detecting various analytes, including pathogens and environmental pollutants.
Mécanisme D'action
The mechanism of action of Cy3-N3 involves its ability to undergo click chemistry reactions with specific functional groups on biomolecules. The azide group of Cy3-N3 reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The labeled biomolecules can then be detected and quantified using fluorescence-based techniques .
Comparaison Avec Des Composés Similaires
Cy3-N3 is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. These dyes share similar fluorescence properties but differ in their excitation and emission wavelengths:
Cy3-N3 is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. This feature distinguishes it from other Cyanine dyes and makes it particularly useful for bioconjugation and labeling applications .
Conclusion
Cy3-N3 is a versatile and valuable compound in scientific research, offering unique chemical reactivity and excellent fluorescence properties. Its ability to undergo click chemistry reactions makes it an essential tool for labeling and studying biomolecules in various fields, including biochemistry, cell biology, and medical research.
Propriétés
Formule moléculaire |
C34H44N6O7S2 |
|---|---|
Poids moléculaire |
712.9 g/mol |
Nom IUPAC |
(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C34H44N6O7S2/c1-6-39-28-17-15-24(48(42,43)44)22-26(28)33(2,3)30(39)12-10-13-31-34(4,5)27-23-25(49(45,46)47)16-18-29(27)40(31)21-9-7-8-14-32(41)36-19-11-20-37-38-35/h10,12-13,15-18,22-23H,6-9,11,14,19-21H2,1-5H3,(H2-,36,41,42,43,44,45,46,47) |
Clé InChI |
QZHNJGITBNPVKI-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



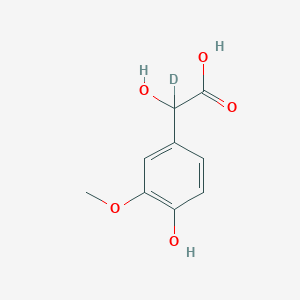
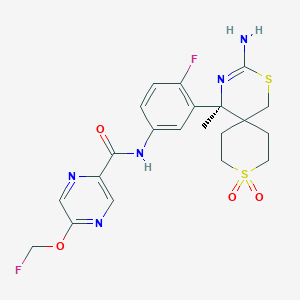
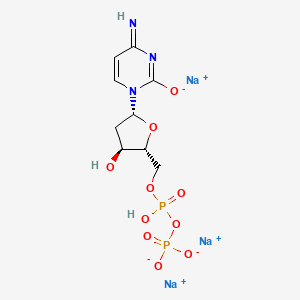
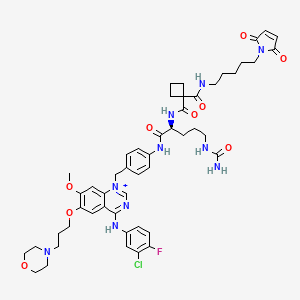
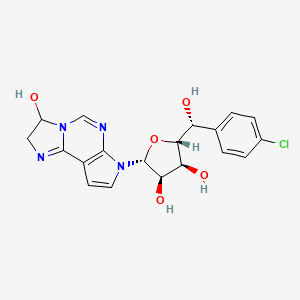

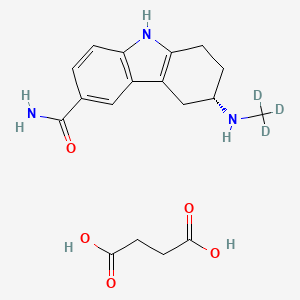

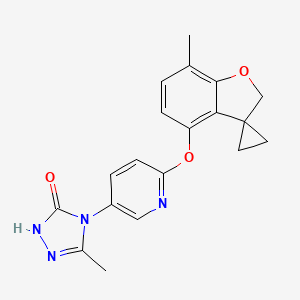
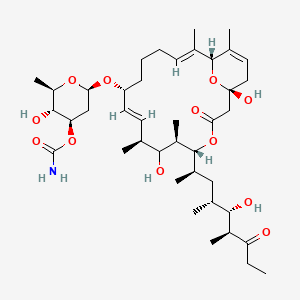
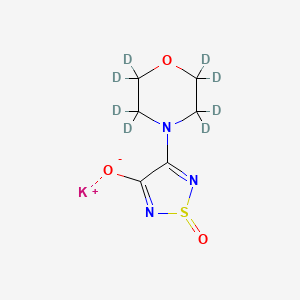
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)

